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Compound Name: Epibromohydrin

Cat. No.: B142927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Epibromohydrin, a bifunctional electrophile, is a valuable and versatile building block in

organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its

unique structure, incorporating both a reactive epoxide ring and a labile bromine atom, allows

for a diverse range of chemical transformations. This guide provides a comprehensive overview

of the chemical and physical properties of epibromohydrin, its characteristic reactivity, and

detailed experimental protocols for its key reactions. Furthermore, it explores the compound's

mechanism of genotoxicity through the lens of cellular signaling pathways.

Chemical and Physical Properties
Epibromohydrin, systematically named 2-(bromomethyl)oxirane, is a colorless to light yellow

liquid with a characteristic sweet odor.[1] It is a chiral molecule, though it is commonly used as

a racemic mixture. Below is a summary of its key physicochemical properties.
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Property Value References

Molecular Formula C₃H₅BrO [2]

Molecular Weight 136.98 g/mol [2]

CAS Number 3132-64-7 [2]

Appearance Colorless to light yellow liquid [3]

Density 1.601 g/mL at 25 °C

Boiling Point 134-136 °C

Melting Point -40 °C

Flash Point 59 °C [2]

Solubility

Slightly soluble in water.

Soluble in chloroform and

methanol.

[2][3]

Refractive Index (n20/D) 1.482 [2]

Spectral Data:

¹H NMR (CDCl₃): Chemical shifts are observed for the protons of the oxirane ring and the

bromomethyl group.

¹³C NMR (CDCl₃): Resonances corresponding to the three carbon atoms are present.

IR Spectrum: Characteristic peaks for the C-O-C stretching of the epoxide ring and the C-Br

stretching are observed.

Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic

fragmentation patterns.

Reactivity of Epibromohydrin
The reactivity of epibromohydrin is dominated by the presence of two electrophilic centers:

the carbon atoms of the epoxide ring and the carbon atom of the bromomethyl group. This dual
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reactivity allows for a wide range of synthetic applications.[3]

Ring-Opening Reactions
The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-

opening. The regioselectivity of this attack is dependent on the reaction conditions (acidic or

basic).

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks the

less sterically hindered carbon of the epoxide in an Sₙ2-like manner. This is the most

common pathway for reactions with strong nucleophiles such as amines, alkoxides, and

thiolates.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated,

making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the

more substituted carbon atom, as it can better stabilize the partial positive charge that

develops in the transition state.

Base-Catalyzed Ring-Opening

Acid-Catalyzed Ring-Opening

Epibromohydrin

Sₙ2 Transition State

Nucleophile (Nu⁻)
Attacks less substituted carbon

Ring-Opened Product

Epibromohydrin Protonated EpoxideProtonation

H⁺

Ring-Opened Product

Nucleophile (Nu-H)
Attacks more substituted carbon
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Figure 1: Regioselectivity of Epoxide Ring-Opening.

Reactions with Nucleophiles
Epibromohydrin's dual electrophilicity allows for sequential or competitive reactions with

nucleophiles. The choice of nucleophile and reaction conditions can direct the reaction towards

epoxide ring-opening or substitution of the bromide.

Amines: Primary and secondary amines readily react with epibromohydrin, typically via

ring-opening of the epoxide, to form β-amino alcohols. This reaction is fundamental in the

synthesis of many pharmaceuticals, including β-blockers.[4]

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to

their corresponding alkoxides or phenoxides, which then act as nucleophiles to open the

epoxide ring, forming glycidyl ethers. This is a key step in the synthesis of propranolol and

other beta-blockers.[4]

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and readily

open the epoxide ring to yield β-hydroxy thioethers.

Polymerization
Epibromohydrin can undergo both cationic and anionic ring-opening polymerization to form

poly(epibromohydrin), a reactive polymer with pendant bromomethyl groups that can be

further functionalized.

Cationic Polymerization: Initiated by Lewis acids or protonic acids, cationic polymerization

proceeds via an activated monomer mechanism.[5]

Anionic Polymerization: Strong nucleophiles, such as organometallic reagents, can initiate

the anionic polymerization of epibromohydrin. This method can produce polymers with well-

defined molecular weights.[6]

Experimental Protocols
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Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane
(Propranolol Intermediate)
This protocol describes the reaction of 1-naphthol with epibromohydrin to form the key

glycidyl ether intermediate in the synthesis of propranolol.

Materials:

1-Naphthol

Epibromohydrin

Potassium hydroxide (KOH)

Dimethyl sulfoxide (DMSO)

Chloroform

Water

Procedure:[7]

To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).

Stir the mixture for 30 minutes at room temperature.

Slowly add epibromohydrin (0.15 mol) over 45 minutes, maintaining the temperature at

room temperature.

Continue stirring for 6 hours at room temperature.

Quench the reaction with water (50 ml).

Extract the product with chloroform (2 x 75 ml).

The combined organic layers are then processed to isolate the product.

Synthesis of Propranolol
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This protocol details the ring-opening of the glycidyl ether intermediate with isopropylamine to

yield propranolol.

Materials:

1-(1-Naphthoxy)-2,3-epoxypropane

Isopropylamine

Water

Procedure:[7]

A solution of 1-(1-naphthoxy)-2,3-epoxypropane (10 mmol) in excess isopropylamine (20 ml)

and water (1 ml) is prepared.

The mixture is stirred and heated to reflux for 24 hours.

Removal of the solvent under reduced pressure yields crude propranolol, which can be

further purified by recrystallization.

1-Naphthol

1-(1-Naphthoxy)-2,3-epoxypropane

KOH, DMSO

Epibromohydrin Propranolol

Reflux

Isopropylamine

Click to download full resolution via product page

Figure 2: Synthesis of Propranolol.

Genotoxicity and Cellular Signaling Pathways
Epibromohydrin is classified as a genotoxic agent due to its ability to alkylate DNA.[8] As a

bifunctional alkylating agent, it can form adducts with DNA bases, leading to mutations and
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chromosomal aberrations if not repaired.[9] This DNA damage triggers a complex cellular

response orchestrated by a network of signaling pathways designed to maintain genomic

integrity.

The primary pathway activated in response to DNA damage caused by alkylating agents is the

DNA Damage Response (DDR) pathway. This intricate signaling network is primarily controlled

by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia

and Rad3-related).[10][11]

DNA Adduct Formation: Epibromohydrin can react with nucleophilic sites on DNA bases,

such as the N7 position of guanine, forming DNA adducts. These adducts can distort the

DNA helix and stall replication forks.

ATM/ATR Activation: The presence of DNA damage, such as double-strand breaks (which

can arise from the processing of adducts) or stalled replication forks, leads to the recruitment

and activation of ATM and ATR kinases.[12]

Downstream Signaling: Activated ATM and ATR phosphorylate a multitude of downstream

target proteins, including the checkpoint kinases Chk1 and Chk2. This initiates a signaling

cascade that leads to:

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.

DNA Repair: Various DNA repair pathways, such as Base Excision Repair (BER) and

Nucleotide Excision Repair (NER), are activated to remove the DNA adducts.[13][14]

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to

undergo programmed cell death (apoptosis) to prevent the propagation of mutations.[15]

[16]
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Figure 3: Epibromohydrin-Induced DNA Damage Response Pathway.
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Conclusion
Epibromohydrin is a cornerstone reagent in modern organic synthesis, offering a gateway to a

vast array of complex molecules with significant biological activity. Its predictable yet versatile

reactivity, stemming from the interplay of its epoxide and bromomethyl functionalities, makes it

an indispensable tool for medicinal chemists and drug development professionals. A thorough

understanding of its chemical properties, reaction mechanisms, and safe handling protocols is

paramount for its effective and responsible utilization in research and development. The

insights into its genotoxic mechanisms further underscore the importance of careful handling

and highlight potential areas for toxicological research and the development of safer

alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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